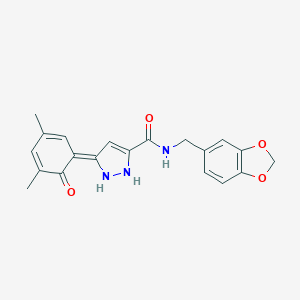
(5Z)-N-(1,3-benzodioxol-5-ylmethyl)-5-(3,5-dimethyl-6-oxocyclohexa-2,4-dien-1-ylidene)-1,2-dihydropyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5Z)-N-(1,3-benzodioxol-5-ylmethyl)-5-(3,5-dimethyl-6-oxocyclohexa-2,4-dien-1-ylidene)-1,2-dihydropyrazole-3-carboxamide, commonly known as BDPC, is a novel compound that has attracted the attention of researchers due to its potential applications in scientific research.
Mechanism of Action
BDPC is believed to act through the modulation of several neurotransmitter systems, including the serotonergic, dopaminergic, and noradrenergic systems. It has been shown to increase the levels of serotonin, dopamine, and norepinephrine in the brain, which are known to play a role in mood regulation, cognition, and pain perception.
Biochemical and Physiological Effects:
BDPC has been shown to have a range of biochemical and physiological effects, including the modulation of neurotransmitter release and uptake, the inhibition of monoamine oxidase activity, and the enhancement of neurotrophic factor expression. It has also been reported to increase the levels of brain-derived neurotrophic factor (BDNF), which is known to promote neuronal survival and plasticity.
Advantages and Limitations for Lab Experiments
BDPC has several advantages for use in lab experiments, including its high potency, selectivity, and low toxicity. However, its limited solubility and stability may present challenges in certain experimental settings. Additionally, further research is needed to fully elucidate its pharmacological properties and potential applications.
Future Directions
Several future directions for research on BDPC have been proposed, including the investigation of its potential applications in the treatment of various neurological disorders, the development of more potent and selective analogs, and the elucidation of its mechanism of action at the molecular level. Additionally, the potential use of BDPC as a tool for studying the role of neurotransmitter systems in various physiological and pathological conditions warrants further investigation.
In conclusion, BDPC is a novel compound with potential applications in scientific research. Its pharmacological properties, mechanism of action, and potential applications in the treatment of neurological disorders make it a promising candidate for further investigation. However, further research is needed to fully elucidate its properties and potential applications.
Synthesis Methods
BDPC can be synthesized through a multi-step process involving the reaction of 3,4-methylenedioxyphenylacetone with methylamine, followed by the condensation of the resulting intermediate with 3,5-dimethyl-4-hydroxybenzaldehyde and subsequent cyclization with hydrazine hydrate. The final product is obtained through the reaction of the resulting hydrazone with 3,5-dimethyl-4-isoxazolecarboxylic acid chloride.
Scientific Research Applications
BDPC has been shown to exhibit a range of pharmacological activities, including analgesic, anxiolytic, and antidepressant effects. It has also been reported to have neuroprotective properties and to enhance cognitive function. BDPC has been used in various scientific research studies to investigate its potential applications in the treatment of various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and depression.
properties
Product Name |
(5Z)-N-(1,3-benzodioxol-5-ylmethyl)-5-(3,5-dimethyl-6-oxocyclohexa-2,4-dien-1-ylidene)-1,2-dihydropyrazole-3-carboxamide |
|---|---|
Molecular Formula |
C20H19N3O4 |
Molecular Weight |
365.4 g/mol |
IUPAC Name |
(5Z)-N-(1,3-benzodioxol-5-ylmethyl)-5-(3,5-dimethyl-6-oxocyclohexa-2,4-dien-1-ylidene)-1,2-dihydropyrazole-3-carboxamide |
InChI |
InChI=1S/C20H19N3O4/c1-11-5-12(2)19(24)14(6-11)15-8-16(23-22-15)20(25)21-9-13-3-4-17-18(7-13)27-10-26-17/h3-8,22-23H,9-10H2,1-2H3,(H,21,25)/b15-14- |
InChI Key |
CLDIAHYGUVGFRV-PFONDFGASA-N |
Isomeric SMILES |
CC1=C/C(=C/2\C=C(NN2)C(=O)NCC3=CC4=C(C=C3)OCO4)/C(=O)C(=C1)C |
SMILES |
CC1=CC(=C2C=C(NN2)C(=O)NCC3=CC4=C(C=C3)OCO4)C(=O)C(=C1)C |
Canonical SMILES |
CC1=CC(=C2C=C(NN2)C(=O)NCC3=CC4=C(C=C3)OCO4)C(=O)C(=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3-chloro-4-methylphenyl)-2-{[3-cyano-4-(2-fluorophenyl)-6-hydroxy-4,5-dihydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B265640.png)
![2-{[3-cyano-4-(2,3-dichlorophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B265643.png)
![5-(2,5-dimethoxyphenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265646.png)
![3'-Butyl 5'-isopropyl 2'-amino-5-bromo-6'-methyl-1,2-dihydro-2-oxospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B265649.png)
![3'-Butyl 5'-methyl 2'-amino-5-bromo-6'-methyl-1,2-dihydro-2-oxospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B265650.png)
![3'-Butyl 5'-ethyl 2'-amino-5-bromo-6'-methyl-1,2-dihydro-2-oxospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B265651.png)
![methyl 2-{(3E)-2-(2-fluorophenyl)-3-[hydroxy(4-methylphenyl)methylidene]-4,5-dioxopyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B265653.png)
![Methyl 5-cyano-6-({2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}thio)-4-(4-isopropylphenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate](/img/structure/B265655.png)
![N-(4-acetylphenyl)-2-{[3-cyano-5-hydroxy-4-(2-methylphenyl)-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetamide](/img/structure/B265661.png)
![2-{[3-cyano-4-(5-methyl-2-furyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B265664.png)
![4-(4-chlorobenzoyl)-5-(2,5-dimethoxyphenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265670.png)
![(4E)-1-(3-bromophenyl)-4-[hydroxy(phenyl)methylidene]-5-phenylpyrrolidine-2,3-dione](/img/structure/B265671.png)
![5'-Isopropyl 3'-(2-methoxyethyl) 2'-amino-5-bromo-6'-methyl-1,2-dihydro-2-oxospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B265677.png)
![2-[4-[(Z)-(2-amino-3,7-dicyano-4,6-dimethylcyclopenta[b]pyridin-1-ium-5-ylidene)methyl]-2-chlorophenoxy]acetate](/img/structure/B265681.png)